(4-Chloro-3-methylpyridin-2-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of chloropyridine derivatives, such as “(4-Chloro-3-methylpyridin-2-yl)methanol,” often involves the reaction of compound precursors with Grignard reagents or through condensation reactions with appropriate aldehydes and ketones. For example, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol demonstrates a similar approach using H NMR, IR, and MS spectra along with X-ray diffraction crystallography for structural establishment (Dong & Huo, 2009).
Molecular Structure Analysis
The molecular structure of chloropyridine derivatives, including “(4-Chloro-3-methylpyridin-2-yl)methanol,” can be analyzed using X-ray diffraction techniques. These analyses reveal the crystal system, space group, unit cell parameters, and molecular conformation. For instance, a related compound's crystal structure was determined, highlighting the significance of intermolecular interactions in stabilizing the molecular conformation (Wang et al., 2008).
Scientific Research Applications
Chemical Reactions and Product Formation
- Reactions with Other Chemicals : The compound reacts with various chemicals to produce different products. For example, the reaction of 3-chloropyridine with CsSO4F in methanol leads to 2-methoxy-3-chloropyridine, highlighting its potential in synthesizing methoxy derivatives (Stavber & Zupan, 1990).
Physical Properties and Measurements
- Excess Molar Volumes and Viscosities : Studies on binary mixtures of 4-methylpyridine with various alcohols, including methanol, provide insights into the association of mixture components and the physical properties of such mixtures (Haraschta et al., 1999).
Crystallography and Molecular Structure
- Crystal Structure Analysis : Research on compounds like tetra(4-methylpyridine)copper(II) diperchlorate, involving methanol solutions of 4-methylpyridine, provides valuable data on crystal structures and molecular interactions in such systems (Zhang, Chen, & Kuang, 2006).
Synthesis and Characterization
- Synthesis of Novel Compounds : The compound has been used in the synthesis of unique molecules such as 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, demonstrating its utility in creating new chemical entities (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Catalysis and Chemical Reactions
- Catalytic Activities : Studies on carbonylrhodium complexes of pyridine ligands, including those related to methanol, explore their catalytic activity in various reactions, emphasizing the role of such compounds in catalysis (Kumari, Sharma, Das, & Dutta, 2002).
Optoelectronics and Material Science
- Nonlinear Optical Material Applications : Research on 2-Amino 4-methylpyridinium 3-chlorobenzoate, synthesized from methanol, highlights its potential in optoelectronics device applications due to its nonlinear optical properties (Babu et al., 2017).
Safety And Hazards
“(4-Chloro-3-methylpyridin-2-yl)methanol” is classified as a combustible liquid . Its flash point is not applicable . It is recommended to avoid contact with high temperature, open flame, and oxidant during operation . Appropriate protective gloves and eye protection should be worn during use to ensure a well-ventilated operating environment .
properties
IUPAC Name |
(4-chloro-3-methylpyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-6(8)2-3-9-7(5)4-10/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJMZFJRPTWZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431267 | |
Record name | (4-Chloro-3-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-methylpyridin-2-yl)methanol | |
CAS RN |
59886-85-0 | |
Record name | 4-Chloro-3-methyl-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59886-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-3-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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